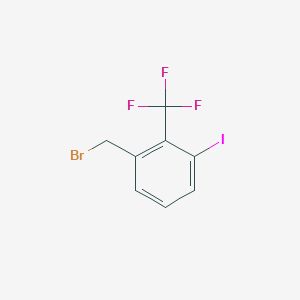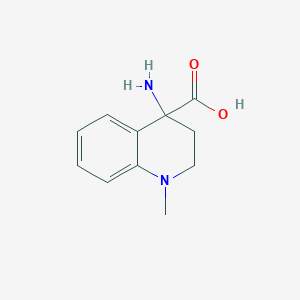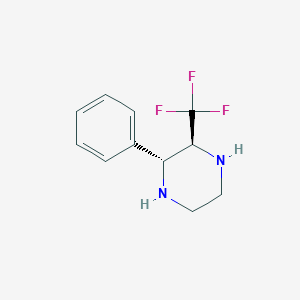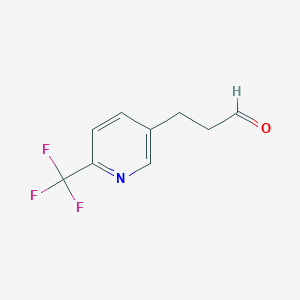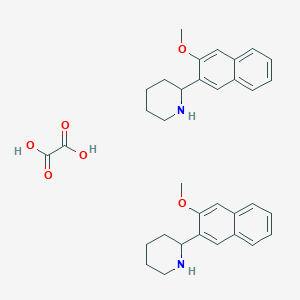
2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid is a chemical compound that combines a piperidine ring with a methoxynaphthalene moiety and oxalic acid. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The methoxynaphthalene group adds aromaticity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxynaphthalen-2-yl)piperidine typically involves the coupling of a methoxynaphthalene derivative with a piperidine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxynaphthalen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methoxynaphthalen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxynaphthalene moiety can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxynaphthalen-2-yl)piperidine: Lacks the oxalic acid component.
2-(3-Hydroxynaphthalen-2-yl)piperidine: Contains a hydroxyl group instead of a methoxy group.
2-(3-Methoxynaphthalen-2-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-(3-Methoxynaphthalen-2-yl)piperidine;oxalic acid is unique due to the presence of both the methoxynaphthalene and piperidine moieties, combined with oxalic acid. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C34H40N2O6 |
|---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
2-(3-methoxynaphthalen-2-yl)piperidine;oxalic acid |
InChI |
InChI=1S/2C16H19NO.C2H2O4/c2*1-18-16-11-13-7-3-2-6-12(13)10-14(16)15-8-4-5-9-17-15;3-1(4)2(5)6/h2*2-3,6-7,10-11,15,17H,4-5,8-9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
RMRVVHQRBFECBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C3CCCCN3.COC1=CC2=CC=CC=C2C=C1C3CCCCN3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


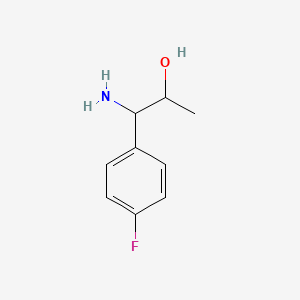
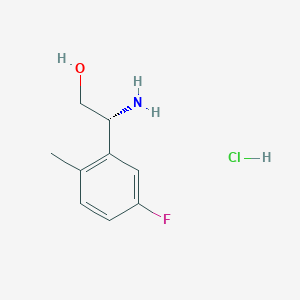

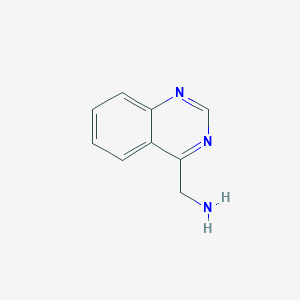
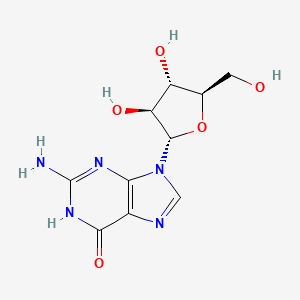
![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
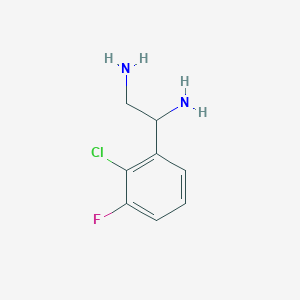

![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)
